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Research on Related Compounds and Targets

The table below summarizes key findings from recent studies that, while not providing a direct comparison

for methyl salicylate itself, offer insights into related research areas.

Reported .
Compound / Molecular Bindi Key Experimental Study Focus &
indin
Derivative Target . g Techniques Context
Affinity / ICso
MSBT derivatives Protein Tyrosine 1Cso=0.51+  Synthesis, enzyme Design of novel
(e.q., 3j) [1] Phosphatase 0.15 uM (for inhibition assays, anticancer agents;
1B (PTP1B) compound 3j) molecular docking, methyl salicylate is

antiproliferative
activity evaluation
(on T47D, A549 cell
lines) [1]

used as a structural
basis in hybrid
molecules [1].
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Compound / Molecular Bindi Key Experimental Study Focus &
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Derivative Target . g Techniques Context
Affinity / ICso
Methyl Salicylate Multiple core Binding Network Exploration of

Glycosides (e.g.,

targets for

affinities from

pharmacology,

therapeutic

MSTG-A, MSTG-B, Schizophrenia molecular molecular docking, potential for
Gaultherin) [2] (e.g., BDNF, docking molecular dynamics  schizophrenia;
ATP2B2) ranged from simulation (with compounds share

-4.7 t0 -10.2 ATP2B2) [2] a structural core
kcal/mol [2] with aspirin [2].

Linalylanthranilate Protein Tyrosine  AGpjng = Molecular dynamics  Bioprospection of

(from Agathosma Phosphatase -20.18 simulation, Density natural PTP1B

betulina essential oil) 1B (PTP1B) kcal/mol Functional Theory inhibitors for

[3] (from MD (DFT) analysis [3] antidiabetic
simulation) therapy; this

[3]

compound is not a
methyl salicylate
derivative [3].

Experimental Protocol for Molecular Dynamics
Simulation

While the specific parameters for methyl salicylate are not fully detailed in the search results, one study on a
related system provides a robust methodological framework that is standard in the field [4]. The general

workflow for such a study is outlined below.
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Diagram 1: A generalized workflow for a Molecular Dynamics (MD) simulation study of ligand-receptor

binding.
The methodology typically involves the following steps, as synthesized from the search results [2] [5] [4]:

e System Setup: The initial 3D structure of the target protein is obtained from experimental databases
(like PDB) or predicted using tools like AlphaFold2 [4]. The ligand's 3D structure is optimized, and its
initial binding pose is often predicted using molecular docking software (e.g., BIOVIA Discovery
Studio) [2] [4].

e Simulation Preparation: The protein-ligand complex is placed in a box of water molecules
(solvation) and ions are added to neutralize the system's charge [5] [4]. The system then undergoes
energy minimization to remove any steric clashes [5].

¢ Equilibration and Production: The system is gradually heated to the target temperature (e.g., 310
K) and its pressure is stabilized in a series of short simulations (NVT and NPT ensembles) [5]. This is
followed by a long production MD simulation (often hundreds of nanoseconds to microseconds)
using software like GROMACS to simulate the natural motion of the system [2] [4].

e Analysis: The stability of the simulation is assessed using metrics like Root Mean Square Deviation
(RMSD) [4]. The binding free energy is then calculated from the simulation trajectory using methods
such as MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) or MM-GBSA, which
provide a quantitative measure of binding affinity (AG) [2] [4].

Key Findings and Research Context

The search results highlight two primary therapeutic contexts for methyl salicylate and its derivatives:

¢ Anticancer Applications: Methyl salicylate has been used as a core structure to design novel
PTP1B inhibitors. One study showed that a synthesized methyl salicylate-based thiazole (MSBT)
derivative exhibited potent enzyme inhibition and selective anticancer activity against breast cancer
cells [1].

¢ Neuropsychiatric Potential: Methyl salicylate glycosides (MSGs) have been investigated for
schizophrenia. Network pharmacology and molecular docking studies suggest they may exert
therapeutic effects by modulating synaptic function and ion transport, with molecular dynamics
simulations confirming stable binding to a key target, ATP2B2 [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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